5H-Tetrazole-5-thione, 1,4-dihydro-1,4-dimethyl-
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Overview
Description
5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole is a heterocyclic compound containing sulfur and nitrogen atoms It is part of the tetrazole family, known for their high nitrogen content and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction proceeds through the formation of thiohydrazonate intermediates, which undergo cyclization to yield the desired tetrazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen atoms in the tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole involves its interaction with biological targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions and other biomolecules, leading to the inhibition or activation of specific pathways. For example, the compound may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: These compounds also contain sulfur and nitrogen atoms and have similar biological activities, such as antimicrobial and anticancer properties.
Uniqueness
5-thioxo-1,4-dimethyl-1,4-dihydro-5H-tetrazole is unique due to its specific combination of sulfur and nitrogen atoms in the tetrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C3H6N4S |
---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
1,4-dimethyltetrazole-5-thione |
InChI |
InChI=1S/C3H6N4S/c1-6-3(8)7(2)5-4-6/h1-2H3 |
InChI Key |
QOPRFSKDPFXBLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)N(N=N1)C |
Origin of Product |
United States |
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